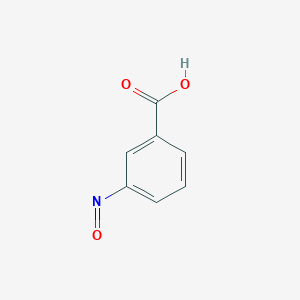

3-Nitrosobenzoic acid

Description

Properties

CAS No. |

701-46-2 |

|---|---|

Molecular Formula |

C7H5NO3 |

Molecular Weight |

151.12 g/mol |

IUPAC Name |

3-nitrosobenzoic acid |

InChI |

InChI=1S/C7H5NO3/c9-7(10)5-2-1-3-6(4-5)8-11/h1-4H,(H,9,10) |

InChI Key |

XGVGBXVWAPHQAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N=O)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antinociceptive and Anti-inflammatory Activities

Recent studies have highlighted the potential of 3-nitrosobenzoic acid derivatives as antinociceptive agents. For instance, a nitrooxy compound derived from this compound demonstrated significant inhibition of pain responses in experimental models. The compound was shown to reduce paw edema induced by carrageenan in mice, suggesting its effectiveness in treating inflammatory pain. This activity was associated with a decrease in pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, alongside an increase in the anti-inflammatory cytokine interleukin-10 .

Synthesis of Biological Intermediates

this compound serves as a precursor for synthesizing various biologically active compounds. It can be converted into 3-aminobenzoic acid, which is utilized in dye manufacturing and as a building block for pharmaceuticals. The conversion process typically involves reduction reactions that facilitate the transformation of the nitro group into an amino group .

Materials Science

Corrosion Inhibition

In materials science, this compound has been investigated for its corrosion inhibition properties on metals such as aluminum and mild steel in acidic environments. Experimental studies have shown that it can effectively reduce corrosion rates, making it a candidate for protective coatings and treatments in industrial applications .

Synthesis of Functional Materials

The compound is also explored for its role in synthesizing advanced materials. Its derivatives can be used to create functional polymers and nanocomposites with enhanced properties, including thermal stability and mechanical strength. These materials have potential applications in electronics and packaging industries .

Electrochemistry

Electrochemical Reduction Mechanisms

Electrochemical studies have demonstrated that this compound undergoes complex reduction processes that lead to the release of nitrate ions. This property is significant for developing electrochemical sensors and devices that detect nitroaromatic compounds. The mechanisms involve self-protonation and reductive elimination, which are critical for understanding the reactivity of nitro compounds in biological systems .

Environmental Applications

Bioremediation Potential

The environmental impact of nitroaromatic compounds like this compound has prompted research into their degradation pathways. Understanding how these compounds can be bioremediated is crucial for developing strategies to mitigate pollution caused by industrial waste. Studies indicate that certain microbial strains can metabolize this compound, suggesting its potential use in bioremediation efforts .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Nitrobenzoic Acid (m-Nitrobenzoic Acid)

Molecular Formula: C₇H₅NO₄ CAS: 121-92-6 (acid form) ; 827-95-2 (sodium salt)

- Functional Group: Nitro (-NO₂) at the meta position.

- Synthesis: Typically via nitration of benzoic acid derivatives. demonstrates nitration of 3-methoxybenzoic acid with HNO₃/H₂SO₄ to yield nitro-substituted analogs .

- Applications : Used in synthesis and metal treatment industries .

- Stability : More stable than nitroso analogs due to the resonance-stabilized nitro group.

- Spectroscopy: Expected ¹H NMR shifts differ due to the stronger electron-withdrawing nature of -NO₂ compared to -NO.

3-Aminobenzoic Acid

Molecular Formula: C₇H₇NO₂ CAS: 99-05-8

- Functional Group: Amino (-NH₂) at the meta position.

- Role : Precursor to 3-nitrosobenzoic acid via oxidation .

- Reactivity: The amino group is nucleophilic, enabling diazotization and coupling reactions.

3-Methoxy-2-nitrobenzoic Acid

Molecular Formula: C₈H₇NO₅ CAS: Not explicitly provided (see )

- Functional Groups: Methoxy (-OCH₃) at position 3, nitro (-NO₂) at position 2.

- Synthesis: Nitration of 3-methoxybenzoic acid with HNO₃/H₂SO₄ .

- Applications : Intermediate in fine chemical synthesis.

3-Nitrosobenzamide

Molecular Formula : C₇H₆N₂O₂

CAS : 144189-66-2

- Functional Group: Nitroso (-NO) and amide (-CONH₂).

Comparative Data Table

Key Research Findings

- Photoresponsive Applications : this compound is critical in synthesizing azobenzene-based hydrogels, enabling reversible elasticity modulation under UV/visible light .

- Ligand Synthesis : The compound facilitates the preparation of azopyridine tridentate ligands for coordination chemistry, though intermediates like azo chlorides are highly unstable .

- Safety : While 3-nitrobenzoic acid has well-documented safety protocols (e.g., MSDS data ), similar data for this compound remains sparse.

Q & A

Q. What are the standard synthetic protocols for preparing 3-nitrosobenzoic acid, and how can purity be optimized?

this compound is typically synthesized via nitrosation of 3-aminobenzoic acid or through controlled oxidation of nitro precursors. A literature-based method involves diazotization followed by purification using flash column chromatography (e.g., Biotage SNAP Ultra cartridges) to achieve >95% purity . Key steps include:

- Use of anhydrous solvents to minimize hydrolysis.

- Monitoring reaction progress via TLC or NMR spectroscopy.

- Purification via column chromatography with silica gel (0.040–0.063 mm particle size) .

Optimization requires strict temperature control (0–5°C during nitrosation) and inert atmospheres to prevent decomposition.

Q. What safety precautions are critical when handling this compound in laboratory settings?

According to safety data sheets (SDS):

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors (H335 hazard) .

- Spill Management: Absorb spills with inert material (e.g., sand) and avoid dry sweeping to prevent aerosolization .

- Storage: Keep in airtight containers at 2–8°C, away from light and oxidizing agents .

Q. How is this compound characterized spectroscopically, and what are the key diagnostic peaks?

- NMR: H NMR shows a deshielded aromatic proton signal at δ 8.2–8.5 ppm due to the nitroso group’s electron-withdrawing effect. The carboxylic acid proton appears as a broad peak at δ 12–13 ppm .

- IR: Strong absorption at ~1680 cm (C=O stretch) and 1520 cm (N=O stretch) .

- Mass Spectrometry: Molecular ion peak at m/z 167.12 (CHNO) with fragmentation patterns confirming the nitroso moiety .

Advanced Research Questions

Q. How does the nitroso group’s reactivity influence the stability of this compound under varying experimental conditions?

The nitroso group (-NO) is photosensitive and prone to dimerization or redox reactions. Stability studies indicate:

- Light Sensitivity: Degradation occurs under UV light (365 nm), necessitating amber glassware or darkroom conditions .

- pH-Dependent Behavior: Protonation of the nitroso group at acidic pH (≤3) enhances stability, while alkaline conditions promote oxidation to nitro derivatives .

- Thermal Stability: Decomposition above 80°C, confirmed by TGA-DSC analysis .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be resolved?

Challenges include:

- Matrix Interference: Co-eluting compounds in HPLC can mask the nitroso peak. Use reverse-phase C18 columns with a methanol/water gradient (0.1% formic acid) for better resolution .

- Detection Limits: UV-Vis detection at 254 nm may lack sensitivity. LC-MS/MS with ESI-negative mode improves limits of quantification (LOQ) to 0.1 ng/mL .

- Redox Artifacts: Add antioxidants (e.g., 1 mM ascorbic acid) to prevent nitroso-to-nitro conversion during sample preparation .

Q. How can contradictions in reported physicochemical properties (e.g., solubility, pKa) be reconciled?

Discrepancies arise from:

- Solvent Effects: Solubility in water is pH-dependent (0.5 mg/mL at pH 2 vs. 12 mg/mL at pH 7) .

- pKa Variability: Reported pKa values range from 2.1–2.5 due to differences in ionic strength and temperature during titration. Standardize measurements at 25°C using potentiometry .

- Crystallization Methods: Recrystallization from ethanol vs. acetone alters polymorphic forms, affecting melting points (reported: 140–144°C) .

Q. What role does this compound play in synthesizing coordination complexes, and how does its structure influence metal binding?

The nitroso and carboxylic acid groups act as bifunctional ligands. For example:

- Iron Complexes: The nitroso group binds Fe(II) in a bidentate manner, forming octahedral complexes with λ at 450–500 nm .

- Catalytic Applications: These complexes exhibit redox activity in oxidation reactions, but steric hindrance from the benzoic acid moiety can reduce catalytic efficiency compared to simpler nitroso ligands .

Methodological Gaps and Future Directions

- Ecotoxicity Data: No studies on environmental persistence or bioaccumulation are available, highlighting a critical research need .

- In Silico Modeling: DFT calculations could predict nitroso group reactivity under photochemical conditions, guiding synthetic optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.